REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([N:6]([CH:16]1[CH2:18][CH2:17]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=[O:14])=[O:5]>CO.[Pd].C(OCC)(=O)C>[CH:16]1([N:6]2[C:7]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[N:13]([OH:14])[C:3](=[O:2])[C:4]2=[O:5])[CH2:18][CH2:17]1
|
Name
|
N-cyclopropyl-N-(2-nitro-phenyl)-oxalamic acid methyl ester
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)N(C1=C(C=CC=C1)[N+](=O)[O-])C1CC1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred under an atmosphere of hydrogen (1.2 bar) at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered over Celite®
|
Type
|
CUSTOM
|
Details
|
the solvent mixture removed by evaporation under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(C(N(C2=CC=CC=C12)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |